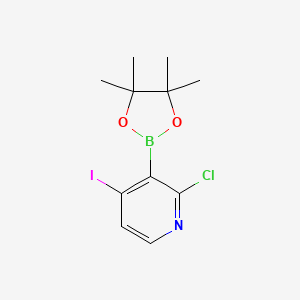

2-Chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Vue d'ensemble

Description

2-Chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C11H14BClINO2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

- The compound’s aromatic ring undergoes electrophilic substitution reactions. In particular, iodination may occur, although the presence of chlorine may hinder this process . The boron atom (from the dioxaborolane moiety) can participate in borylation reactions, forming boronate derivatives. This property is valuable for synthetic chemistry, ligand design, and glycosyl donor synthesis .

Activité Biologique

2-Chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1241950-75-3) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₄BClINO₂

- Molecular Weight : 365.40 g/mol

- Structure : The compound features a pyridine ring substituted with chlorine and iodine atoms and a dioxaborolane moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways.

Potential Targets:

- Kinases : The compound may inhibit kinase activity, which is crucial in regulating various cellular processes.

- Inflammatory Pathways : It has shown promise in modulating inflammatory responses by affecting cytokine release.

In Vitro Studies

Recent investigations have highlighted the compound's efficacy in inhibiting pro-inflammatory cytokines in cell cultures. For instance:

- Study on Cytokine Release : In a study assessing its effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells, the compound significantly reduced the release of IL-6 and TNF-alpha at concentrations as low as 1 µM .

Structure-Activity Relationship (SAR)

The presence of both halogen substituents (chlorine and iodine) and the dioxaborolane group appears to enhance the compound's potency. Comparative studies with related compounds indicate that modifications in these groups can lead to significant changes in biological activity.

Case Study 1: Anti-inflammatory Activity

In a controlled laboratory setting, researchers evaluated the anti-inflammatory properties of this compound against LPS-stimulated macrophages. The results demonstrated a dose-dependent decrease in cytokine levels (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent .

Case Study 2: Kinase Inhibition

Toxicity and Safety Profile

The compound exhibits toxicity at higher concentrations. Safety data indicate that it is classified as an acute toxic substance with potential eye and skin irritations. Precautionary measures should be taken when handling this chemical .

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

- Drug Development : The compound can be utilized in the synthesis of pharmaceuticals due to its ability to undergo nucleophilic aromatic substitution reactions. This property is essential for developing new drugs targeting specific biological pathways .

- Anticancer Agents : Research indicates that derivatives of pyridine compounds exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance the efficacy of these compounds by improving their solubility and bioavailability .

- Bioconjugation : The presence of reactive halogens (chlorine and iodine) enables the compound to be used in bioconjugation processes, where it can be linked to biomolecules for targeted drug delivery systems .

Applications in Materials Science

- Polymer Chemistry : The compound can act as a monomer in polymerization reactions, leading to the formation of new polymeric materials with tailored properties for specific applications such as drug delivery systems or biodegradable materials .

- Nanomaterials : Due to its boron content, this compound can be involved in the synthesis of boron-containing nanomaterials which have potential applications in electronics and photonics .

Applications in Organic Synthesis

- Cross-Coupling Reactions : The halogen substituents allow for participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

- Functionalization of Aromatic Compounds : The compound serves as a versatile intermediate for functionalizing aromatic rings through electrophilic aromatic substitution or metalation strategies. This is particularly useful in synthesizing fine chemicals and agrochemicals .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of pyridine derivatives from 2-Chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine that exhibited significant cytotoxicity against various cancer cell lines. The results indicated that modifications at the pyridine ring could enhance biological activity while maintaining favorable pharmacokinetic properties.

Case Study 2: Development of Biodegradable Polymers

Research focused on using this compound as a precursor for biodegradable polymers showed promising results in terms of material stability and degradation rates under physiological conditions. These polymers could potentially be used in medical applications such as sutures or drug delivery vehicles.

Propriétés

IUPAC Name |

2-chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BClINO2/c1-10(2)11(3,4)17-12(16-10)8-7(14)5-6-15-9(8)13/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREHTQZLXDCHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673858 | |

| Record name | 2-Chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241950-75-3 | |

| Record name | 2-Chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241950-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.